
4-Cyclopropyl-N-isobutylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-N-isobutylbutan-1-amine is an organic compound characterized by the presence of a cyclopropyl group, an isobutyl group, and a butan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-N-isobutylbutan-1-amine can be achieved through several synthetic routes. One common method involves the reductive amination of 4-cyclopropylbutan-1-one with isobutylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another approach involves the nucleophilic substitution of 4-cyclopropylbutan-1-ol with isobutylamine. This reaction can be facilitated by using a strong base such as sodium hydride or potassium tert-butoxide to generate the alkoxide intermediate, which then reacts with isobutylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, phase transfer catalysis can be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-N-isobutylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of N-substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclopropyl ketones, carboxylic acids
Reduction: Secondary and tertiary amines
Substitution: N-substituted amines
Scientific Research Applications
4-Cyclopropyl-N-isobutylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-N-isobutylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a cyclopropyl group attached to an amine.
Isobutylamine: Contains an isobutyl group attached to an amine.
Butan-1-amine: A straight-chain analog without the cyclopropyl or isobutyl groups.
Uniqueness
4-Cyclopropyl-N-isobutylbutan-1-amine is unique due to the combination of its cyclopropyl and isobutyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall behavior in various chemical and biological contexts.
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
4-cyclopropyl-N-(2-methylpropyl)butan-1-amine |
InChI |
InChI=1S/C11H23N/c1-10(2)9-12-8-4-3-5-11-6-7-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
WNQQPAGNSPQVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCCCCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


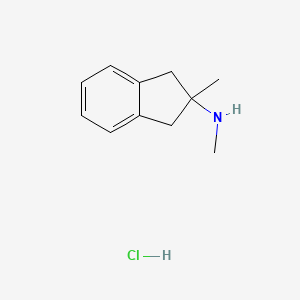
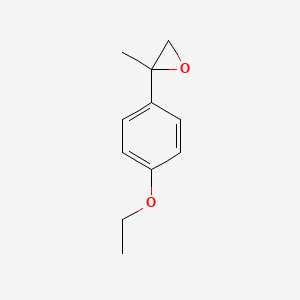
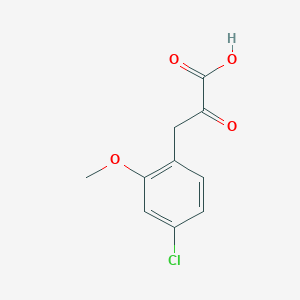
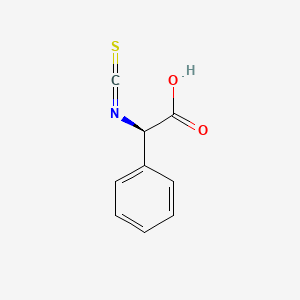
![1-[4-(Dimethylamino)phenyl]cyclopropanol](/img/structure/B13614744.png)
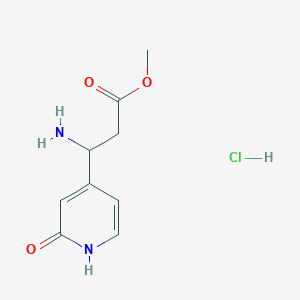

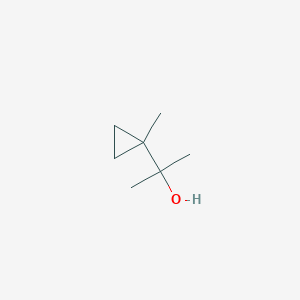
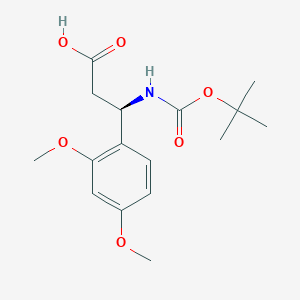
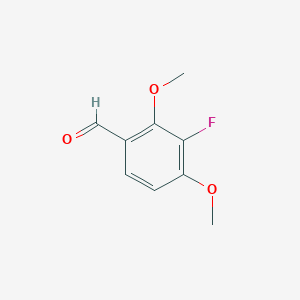
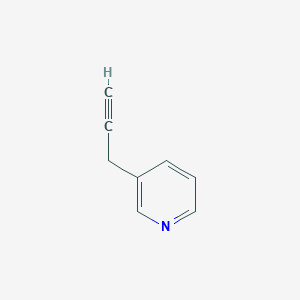
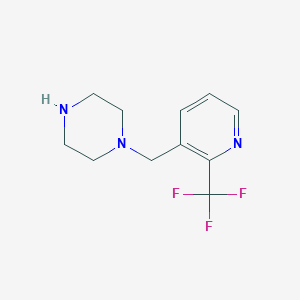
![Exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride](/img/structure/B13614795.png)

